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Executive Summary

DSM265 is a novel, long-acting antimalarial drug candidate that targets the Plasmodium
dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis
pathway of the parasite. This technical guide provides a comprehensive overview of the
pharmacological profile of DSM265, including its mechanism of action, in vitro and in vivo
efficacy, pharmacokinetic properties, and resistance profile. The information presented herein
is intended for researchers, scientists, and drug development professionals engaged in the
discovery and development of new antimalarial therapies.

Mechanism of Action

DSM265 is a highly selective inhibitor of Plasmodium falciparum dihydroorotate
dehydrogenase (PfDHODH).[1][2][3][4] This enzyme catalyzes the fourth step in the de novo
pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and
phospholipids in the parasite.[5] Unlike their human hosts, Plasmodium parasites lack a
pyrimidine salvage pathway, making them entirely dependent on the de novo synthesis of
pyrimidines for survival.[5] The high selectivity of DSM265 for the parasite enzyme over the
human ortholog contributes to its favorable safety profile.[6]

The inhibition of PFDHODH by DSM265 disrupts the parasite's ability to replicate, leading to its
death.[2] This mechanism of action is distinct from many currently used antimalarials, making
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DSM265 a valuable tool against drug-resistant parasite strains.[1][7]
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Caption: Mechanism of action of DSM265 in the pyrimidine biosynthesis pathway.

In Vitro Efficacy

DSM265 demonstrates potent activity against various laboratory strains and clinical isolates of
P. falciparum, including those resistant to currently available antimalarial drugs.

Table 1: In Vitro Activity of DSM265 against P. falciparum
Strains
Drug Resistance

Strain ] EC50 (nM) Reference
Profile

3D7 Drug-sensitive 4.3 [3]

Chloroquine-R,
Dd2 _ _ 1.8-40 [1]
Pyrimethamine-R

Chloroquine-R,
K1 _ _ 1.0-4.0 [1]
Pyrimethamine-R

w2 Chloroquine-R 1.0-4.0 [1]

Chloroquine-R,
TM90C2B . _ 1.0-4.0 [1]
Pyrimethamine-R

7G8 Chloroquine-R 1.0-4.0 [1]

Chloroquine-S,
HB3 _ _ 1.0-4.0 [1]
Pyrimethamine-S

D6 Chloroquine-S 1.0-4.0 [1]

D10 Chloroquine-S 1.0-4.0 [1]

R: Resistant, S: Sensitive

Table 2: Inhibitory Activity of DSM265 against
Dihydroorotate Dehydrogenase (DHODH)
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Enzyme Source IC50 (nM) Reference
P. falciparum DHODH 8.9 [3]
P. vivax DHODH ~18 [2]
Human DHODH >100,000 [1]

In Vivo Efficacy

DSM265 has demonstrated significant efficacy in various animal models of malaria. In the
humanized severe combined immunodeficiency (SCID) mouse model infected with P.
falciparum, DSM265 effectively cleared parasitemia.[2][7]

Table 3: In Vivo Efficacy of DSM265 in a P. falciparum
SCID Mouse Model

Dosing Regimen Parasite Reduction Reference

3 mg/kg/day (1.5 mg/kg twice
q .Ig) glday ( 9 90% effective dose (ED90) [3]
aily

13 mg/kg/day (6.4 mg/kg twice ~ Maximum rate of parasite 3]

daily) killing
8.1 mg/kg (once daily for 4 ED90 [2]
days)

Pharmacokinetics

Pharmacokinetic studies in animals and humans have shown that DSM265 possesses
favorable properties for a long-acting antimalarial agent, including good oral bioavailability and

a long elimination half-life.

Table 4: Pharmacokinetic Parameters of DSM265 in
Different Species
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. Cmax
Species Dose Tmax (h) t1/2 (h) Reference
(ng/mL)

05-75
Mouse - - 2-4 [3]
mg/kg (oral)

25-1200 mg
Human (single oral 15-4 1310-34,800 86-118 [8]

dose)

150 mg

Human (single oral

i

2-4 ~3000 ~96 8]

dose)

400 mg
Human (single oral 6-10 - 90 - 115 [7]

dose)

Resistance Profile

Resistance to DSM265 has been selected for in vitro and observed in a clinical setting.[9][10]
Mutations in the PIDHODH gene, specifically within the DSM265 binding site, have been
identified as the primary mechanism of resistance.[5][9][10] The C276F mutation, located in the
adjacent flavin cofactor site, has also been shown to confer resistance.[9][10]
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Caption: Experimental workflow for the selection and characterization of DSM265 resistance.
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Experimental Protocols
Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of a compound against
the asexual blood stages of P. falciparum.

o Parasite Culture:P. falciparum strains are maintained in continuous culture in human O+
erythrocytes in RPMI 1640 medium supplemented with AlbuMAX I, L-glutamine, and
hypoxanthine.[11] Cultures are synchronized at the ring stage using methods such as
sorbitol treatment.[12]

e Assay Setup: Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are
added to 96-well plates containing serial dilutions of the test compound.[13]

 Incubation: Plates are incubated for 72 hours under a standard gas mixture (e.g., 5% CO2,
5% 02, 90% N2) at 37°C.[13]

e Quantification of Parasite Growth: Parasite growth is quantified using various methods:

o SYBR Green I-based fluorescence assay: This method measures the intercalation of
SYBR Green | dye into parasite DNA.[14] A lysis buffer containing the dye is added to the
wells, and fluorescence is measured using a plate reader.[14]

o [3H]-Hypoxanthine incorporation assay: This method measures the incorporation of
radiolabeled hypoxanthine into the parasite's nucleic acids.[13]

o Microscopy: Giemsa-stained thin blood smears are examined to determine parasitemia.
[11]

o Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal
curve using appropriate software.

Dihydroorotate Dehydrogenase (DHODH) Inhibition
Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
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e Enzyme and Substrates: Recombinant P. falciparum DHODH is used. The substrates are
dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).

o Assay Buffer: The assay is performed in a suitable buffer (e.g., Tris-HCI) containing cofactors
and detergents.

e Assay Procedure:
o The enzyme is pre-incubated with the test compound at various concentrations.
o The reaction is initiated by the addition of dihydroorotate.
o The reduction of the electron acceptor is monitored spectrophotometrically over time.

» Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration
of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the
percentage of inhibition against the inhibitor concentration.

In Vivo Efficacy Study in SCID Mice

This model is used to evaluate the efficacy of antimalarial compounds against the blood stages
of P. falciparum in an in vivo setting.

e Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human
erythrocytes.[15]

e Infection: The mice are infected intravenously with P. falciparum.[15]

o Drug Administration: The test compound is administered orally or by another appropriate
route at various doses and schedules.[2][15]

e Monitoring of Parasitemia: Parasitemia is monitored daily by flow cytometry of peripheral
blood samples stained with fluorescent dyes (e.g., TER-119 and SYTO-16).[16]

o Data Analysis: The efficacy of the compound is determined by comparing the parasitemia
levels in the treated groups to those in the vehicle-treated control group. The effective dose
(e.g., ED50 or ED90) can be calculated.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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